

Application Notes and Protocols for NMB-1 in Patch Clamp Experiments

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Compound of Interest

Compound Name: NMB-1
Cat. No.: B15598482

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Introduction

NMB-1, or Noxious Mechanosensation Blocker 1, is a synthetic peptide analogue of the ρ -conotoxin ρ -TIA. It has emerged as a selective inhibitor of sustained, slowly adapting (SA) mechanically activated (MA) currents in sensory neurons, such as those found in the dorsal root ganglion (DRG).[1][2] These currents are mediated by the mechanosensitive ion channel Tentonin 3 (TTN3), also known as TMEM150C.[3][4][5] The selective action of **NMB-1** makes it a valuable pharmacological tool for investigating the role of TTN3 in mechanotransduction, proprioception, and pain signaling pathways. Furthermore, its potential to modulate mechanical pain pathways positions it as a promising lead compound in the development of novel analgesics.

These application notes provide detailed protocols for the use of **NMB-1** in patch clamp electrophysiology to characterize its effects on mechanically activated currents.

Mechanism of Action

NMB-1 acts as a pore blocker of the Tentonin 3 (TTN3/TMEM150C) ion channel. The inhibitory mechanism is based on a specific electrostatic interaction. A positively charged arginine residue within the **NMB-1** peptide sequence interacts with a negatively charged glutamate residue (Glu126) located near the outer pore of the TTN3 channel.[3][4] This binding event physically occludes the ion permeation pathway, thereby blocking the flow of ions and inhibiting the mechanically activated current. Notably, **NMB-1** shows selectivity for TTN3 and does not significantly affect other mechanosensitive channels like Piezo1 or Piezo2.[3][4]

Data Presentation

The following table summarizes the quantitative data regarding the inhibitory effects of **NMB-1** on slowly adapting mechanically activated currents.

Parameter	Value	Cell Type	Comments	Reference
IC ₅₀	1.0 μM	Cultured Dorsal Root Ganglion (DRG) Neurons	Inhibition of sustained mechanically activated currents.	[6]
Hill Coefficient	1.4	Cultured Dorsal Root Ganglion (DRG) Neurons	Suggests a degree of positive cooperativity in binding.	[1]
Association Rate Constant (k _{on})	2.50 x 10 ⁴ M ⁻¹ s ⁻¹	Cultured Dorsal Root Ganglion (DRG) Neurons	Rate of NMB-1 binding to the channel.	[2]
Dissociation Rate Constant (k _{off})	0.034 s ⁻¹	Cultured Dorsal Root Ganglion (DRG) Neurons	Rate of NMB-1 unbinding from the channel.	[2]
Inhibition of TTN3	Strong	HEK293T cells expressing TTN3	10 μM NMB-1 strongly inhibited TTN3-mediated MA currents.	[3][4][5]
Effect on Piezo1	No significant effect	HEK293T cells expressing Piezo1	10 μM NMB-1 failed to inhibit Piezo1 MA currents.	[5]
Effect on RA and IA currents	No significant effect at 1 μM	Cultured Dorsal Root Ganglion (DRG) Neurons	NMB-1 selectively inhibits SA currents over rapidly adapting (RA) and intermediately adapting (IA)	[2]

currents at this
concentration.

Experimental Protocols

Protocol 1: Preparation of NMB-1 Stock Solution

Materials:

- **NMB-1** peptide (lyophilized powder)
- Sterile, nuclease-free water or aqueous buffer (e.g., PBS at pH 7.0-7.4)
- For hydrophobic peptides, sterile DMSO (dimethyl sulfoxide)
- Sterile, low-adhesion microcentrifuge tubes

Procedure:

- Determine the appropriate solvent: The solubility of **NMB-1**, a 19-amino acid peptide, will depend on its specific sequence. As a general guideline, first attempt to dissolve a small amount in sterile water or a buffer like PBS. If the peptide is hydrophobic, a small amount of DMSO can be used to initially dissolve the peptide, followed by dilution with the working buffer.[\[5\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)
- Calculate the required volume of solvent: To prepare a 1 mM stock solution, use the following formula: $\text{Volume } (\mu\text{L}) = (\text{mass of peptide in mg} / \text{molecular weight of peptide in g/mol}) \times 1,000,000$
- Reconstitution:
 - Allow the lyophilized **NMB-1** vial to equilibrate to room temperature before opening to prevent condensation.
 - Add the calculated volume of the chosen solvent to the vial.
 - Gently vortex or sonicate the vial to ensure the peptide is fully dissolved.[\[8\]](#)

- Aliquoting and Storage:
 - Aliquot the stock solution into smaller volumes in low-adhesion microcentrifuge tubes to avoid repeated freeze-thaw cycles.
 - Store the aliquots at -20°C or -80°C for long-term stability.[10]

Protocol 2: Whole-Cell Patch Clamp Recording of Mechanically Activated Currents in Cultured DRG Neurons

Materials:

- Cultured dorsal root ganglion (DRG) neurons on coverslips
- Patch clamp setup (amplifier, micromanipulator, data acquisition system)
- Borosilicate glass capillaries for pipette fabrication
- Pipette puller and microforge
- Perfusion system
- Mechanical stimulator (e.g., fire-polished glass probe driven by a piezo-electric actuator)
- Extracellular solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH, osmolarity ~310-320 mOsm)
- Intracellular solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 1 EGTA, 4 ATP-Mg, 0.3 GTP-Na (pH adjusted to 7.2 with KOH, osmolarity ~290-300 mOsm)
- **NMB-1** working solutions (diluted from stock solution in extracellular solution to final concentrations, e.g., 0.1, 1, 10 μM)

Procedure:

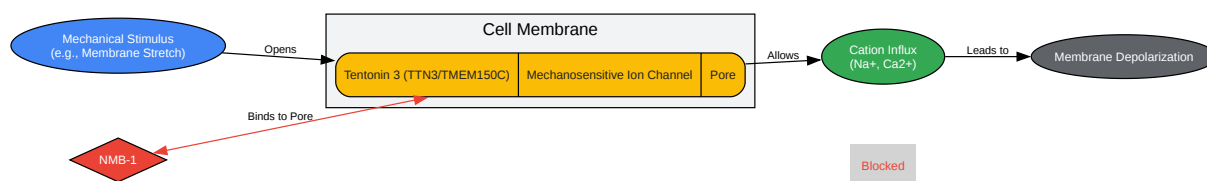
- Cell Preparation: Place a coverslip with cultured DRG neurons into the recording chamber on the microscope stage and continuously perfuse with extracellular solution.

- Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 M Ω when filled with intracellular solution.
- Giga-seal Formation: Approach a neuron with the patch pipette and apply gentle suction to form a high-resistance seal (>1 G Ω) between the pipette tip and the cell membrane.
- Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette, establishing the whole-cell recording configuration.
- Recording Mechanically Activated Currents:
 - Clamp the cell at a holding potential of -60 mV.
 - Position the mechanical stimulator probe near the cell.
 - Apply a series of ramp-and-hold mechanical steps of increasing indentation depth to the cell membrane to evoke mechanically activated currents.
 - Record the resulting currents. Characterize the currents based on their adaptation kinetics (rapidly adapting, intermediately adapting, or slowly adapting).
- Application of **NMB-1**:
 - After obtaining a stable baseline recording of SA currents, switch the perfusion to the extracellular solution containing the desired concentration of **NMB-1**.
 - Allow sufficient time for the drug to equilibrate (typically 2-5 minutes).
 - Apply the same mechanical stimulation protocol and record the currents in the presence of **NMB-1**.
- Washout: To test for reversibility, switch the perfusion back to the control extracellular solution and record the currents after the drug has been washed out.
- Data Analysis:
 - Measure the peak amplitude of the sustained component of the mechanically activated currents before, during, and after **NMB-1** application.

- Calculate the percentage of inhibition for each concentration of **NMB-1**.
- Analyze the effect of **NMB-1** on the activation and inactivation kinetics of the SA currents if applicable.

Visualizations

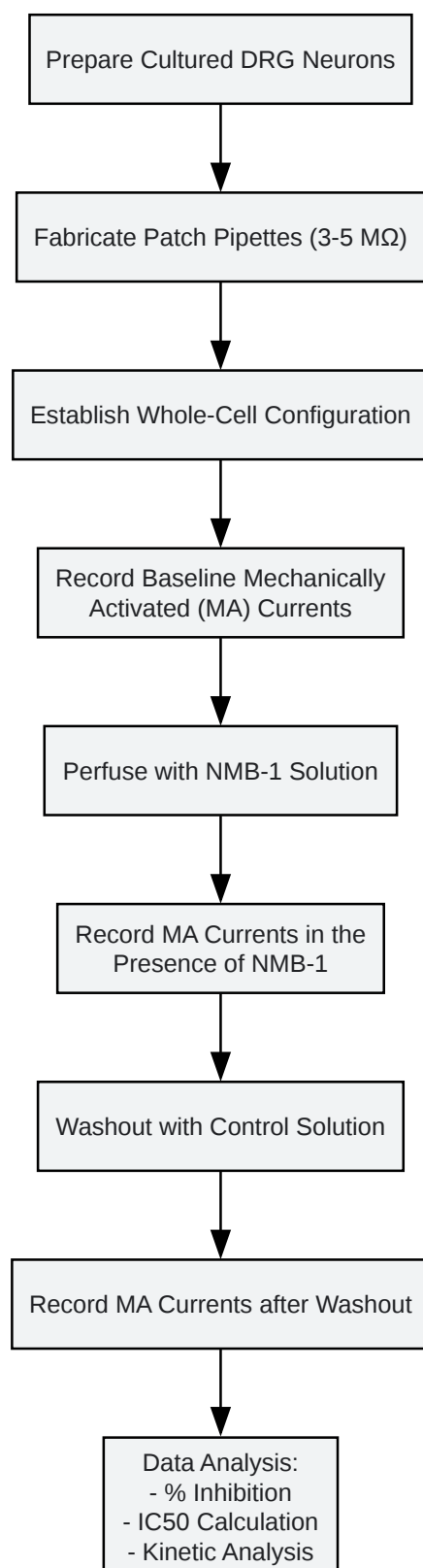
Signaling Pathway of NMB-1 Inhibition of TTN3



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Caption: **NMB-1** directly blocks the Tentonin 3 (TTN3) ion channel pore.

Experimental Workflow for Patch Clamp Analysis of NMB-1



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Caption: Workflow for assessing **NMB-1** effects on MA currents.

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